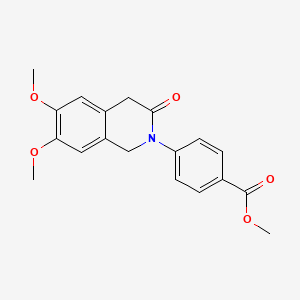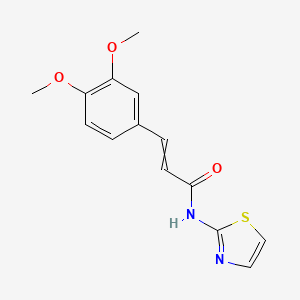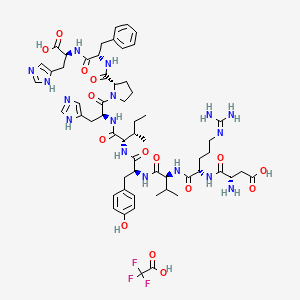
3-bromo-N-(2-cyanophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H11BrN2O It is a derivative of benzamide, featuring a bromine atom at the 3-position, a cyano group at the 2-position of the phenyl ring, and a methyl group at the 4-position of the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide typically involves a multi-step process:
Bromination: The starting material, 4-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Nitrile Formation:
Amidation: The final step involves the formation of the amide bond between the cyano-substituted phenyl ring and the brominated benzamide moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 3-bromo-N-(2-cyanophenyl)-4-carboxybenzamide.
Reduction: 3-bromo-N-(2-aminophenyl)-4-methylbenzamide.
Substitution: 3-substituted-N-(2-cyanophenyl)-4-methylbenzamide derivatives.
Applications De Recherche Scientifique
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving cyano and bromine functional groups.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide: Similar structure but with the methyl group at the 2-position.
3-Bromo-N-(2-cyanophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group at the 4-position.
3-Bromo-N-(2-cyanophenyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group at the 4-position.
Uniqueness
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is unique due to the specific positioning of the bromine, cyano, and methyl groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C15H11BrN2O |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
3-bromo-N-(2-cyanophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)15(19)18-14-5-3-2-4-12(14)9-17/h2-8H,1H3,(H,18,19) |
Clé InChI |
JLWDBURHXRAYOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12456358.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B12456387.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12456390.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)
![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)
